Product packaging for 2,4-Diamino-5-(4-phenylbutyl)pyrimidine(Cat. No.:)

2,4-Diamino-5-(4-phenylbutyl)pyrimidine

Cat. No.: B8274145
M. Wt: 242.32 g/mol
InChI Key: DLGNUYGVDCLKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Diamino-5-(4-phenylbutyl)pyrimidine is a synthetic small molecule belonging to the class of 2,4-diaminopyrimidine compounds, which are recognized for their potent inhibitory activity against the enzyme dihydrofolate reductase (DHFR) . DHFR is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleic acids and amino acids in cells. By competitively inhibiting DHFR, this compound disrupts the production of tetrahydrofolate, thereby arresting cell proliferation . This mechanism makes it a valuable tool for studying folate metabolism in bacterial and mammalian cell systems. The 5-benzylpyrimidine structure is a classic pharmacophore known to confer high affinity and potential selectivity for bacterial DHFR enzymes, as demonstrated in analogues like trimethoprim . The specific 4-phenylbutyl side chain in this compound may influence its physicochemical properties, such as lipophilicity and cell membrane permeability, which can be explored to optimize potency and selectivity in various research models. Researchers can utilize this compound as a classical antifolate to investigate nucleotide biosynthesis, cell cycle progression, and mechanisms of anticancer or antibacterial drug action . It also serves as a key intermediate or lead structure in medicinal chemistry for the design and synthesis of novel DHFR-targeted therapeutic agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N4 B8274145 2,4-Diamino-5-(4-phenylbutyl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

5-(4-phenylbutyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4/c15-13-12(10-17-14(16)18-13)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H4,15,16,17,18)

InChI Key

DLGNUYGVDCLKTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CN=C(N=C2N)N

Origin of Product

United States

Synthetic Methodologies for 2,4 Diamino 5 4 Phenylbutyl Pyrimidine and Its Analogues

Established Synthetic Pathways for the 2,4-Diaminopyrimidine (B92962) Core

The 2,4-diaminopyrimidine moiety is a privileged scaffold in drug discovery, and its synthesis is well-established. mdpi.comuc.ptscilit.com The primary approaches involve the construction of the pyrimidine (B1678525) ring from acyclic precursors through condensation and cyclization reactions.

Condensation Reactions for Pyrimidine Ring Formation

The most prevalent method for constructing the pyrimidine ring is through the condensation of a three-carbon component with a guanidine-containing fragment. acs.orgnih.gov This approach, a variation of the classical principal synthesis, allows for the direct incorporation of the 2,4-diamino functionality.

A common strategy involves the reaction of a β-dicarbonyl compound or its equivalent with guanidine (B92328). For instance, the condensation of an appropriately substituted malonaldehyde or a derivative with guanidine nitrate (B79036) in the presence of a base like sodium ethoxide yields the 2,4-diaminopyrimidine core. The choice of the three-carbon precursor is crucial as it can be pre-functionalized to facilitate the subsequent introduction of the C-5 substituent.

Another widely used condensation reaction involves the use of α,β-unsaturated nitriles. For example, the reaction of an appropriate β-alkoxy-α-cyanoacrylate with guanidine can lead to the formation of a 5-cyano-2,4-diaminopyrimidine derivative, which can then be further modified.

Three-Carbon PrecursorN-C-N FragmentProduct TypeReference Example
Substituted MalondialdehydeGuanidine5-Substituted 2,4-Diaminopyrimidine nih.gov
Ethyl CyanoacetateGuanidine2,4-Diamino-6-hydroxypyrimidine mdpi.com
Diethyl MalonateGuanidineBarbituric Acid derivative acs.org

Cyclisation and Annulation Strategies in Heterocyclic Synthesis

Cyclisation and annulation strategies provide alternative routes to the 2,4-diaminopyrimidine core, often starting from more complex, pre-formed heterocyclic structures. These methods can offer advantages in terms of regioselectivity and the introduction of diverse substitution patterns.

One such strategy involves the transformation of other heterocyclic rings. For instance, pyrazole (B372694) or isoxazole (B147169) derivatives can be rearranged or fragmented and then recyclized in the presence of a suitable nitrogen source to form the pyrimidine ring. mdpi.com

Annulation reactions, where a new ring is fused onto an existing one, can also be employed. For example, a suitably functionalized pyrrole (B145914) or imidazole (B134444) can undergo a ring expansion or a condensation-cyclization sequence to afford a pyrimidine derivative. While less common for the de novo synthesis of simple 2,4-diaminopyrimidines, these strategies are valuable for creating more complex, fused pyrimidine systems. mdpi.com

Methodologies for Introducing the 5-(4-phenylbutyl) Substituent and Alkyl Chain Elaboration

Once the 2,4-diaminopyrimidine core is established, the next critical phase is the introduction of the 5-(4-phenylbutyl) substituent. This can be achieved either by functionalizing the C-5 position of a pre-formed pyrimidine ring or by incorporating the substituent into one of the acyclic precursors before ring formation.

Functionalization at the C-5 Position of Pyrimidine Derivatives

Direct functionalization at the C-5 position of the 2,4-diaminopyrimidine ring is a versatile approach. The C-5 position is susceptible to electrophilic substitution, but more commonly, modern cross-coupling reactions are employed for the introduction of carbon-based substituents. rsc.org

A key intermediate for these transformations is a 5-halo-2,4-diaminopyrimidine, typically 5-bromo- or 5-iodo-2,4-diaminopyrimidine. This halogenated pyrimidine can then undergo a variety of palladium-catalyzed cross-coupling reactions.

Heck Reaction: The Heck reaction allows for the coupling of the 5-halopyrimidine with an alkene, such as 4-phenyl-1-butene. organic-chemistry.orgresearchgate.net The resulting 5-(4-phenylbut-1-enyl)-2,4-diaminopyrimidine can then be reduced to the desired 5-(4-phenylbutyl) derivative. Microwave irradiation has been shown to significantly accelerate Heck coupling reactions involving functionalized pyrimidines. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a 5-halopyrimidine with a terminal alkyne, for example, 4-phenyl-1-butyne. nih.govwikipedia.org The resulting 5-(4-phenylbut-1-ynyl)-2,4-diaminopyrimidine can be subsequently hydrogenated to yield the saturated phenylbutyl side chain.

Suzuki and Stille Couplings: While more commonly used for introducing aryl or vinyl groups, these reactions can, in principle, be adapted for the introduction of alkyl chains, particularly with recent advancements in catalyst systems.

Cross-Coupling ReactionSubstrate 1 (Pyrimidine)Substrate 2Resulting C-5 Substituent (Post-modification)
Heck Reaction5-Iodo-2,4-diaminopyrimidine4-Phenyl-1-butene4-Phenylbutyl
Sonogashira Coupling5-Bromo-2,4-diaminopyrimidine4-Phenyl-1-butyne4-Phenylbutyl
Suzuki Coupling5-Bromo-2,4-diaminopyrimidine4-Phenylbutylboronic acid4-Phenylbutyl

Strategies for Constructing and Modifying Phenylbutyl Chains

The 4-phenylbutyl group itself can be constructed through various established organic synthesis methods. The choice of strategy often depends on the point at which the chain is attached to the pyrimidine ring.

Grignard Reactions: A Grignard reagent, such as 4-phenylbutylmagnesium bromide, can be prepared from the corresponding 4-phenylbutyl bromide. leah4sci.comwisc.edu This nucleophilic reagent can then be coupled with an electrophilic C-5 pyrimidine derivative. For instance, reaction with a 5-formyl-2,4-diaminopyrimidine followed by reduction would yield the desired product.

Wittig Reaction: The Wittig reaction provides a powerful method for forming carbon-carbon double bonds and can be used for chain elongation. wikipedia.orgorganic-chemistry.org For example, a 3-phenylpropyltriphenylphosphonium ylide could react with a 5-formyl-2,4-diaminopyrimidine to produce a stilbene-like intermediate, which upon reduction would give the 4-phenylbutyl side chain.

Alkylation of Terminal Alkynes: A terminal alkyne can be deprotonated to form a nucleophilic acetylide ion, which can then be used for chain elongation via an SN2 reaction with an alkyl halide. youtube.comyoutube.com For instance, phenylacetylene (B144264) could be deprotonated and reacted with 1,2-dibromoethane (B42909) to introduce a two-carbon extension, which could then be further elaborated and coupled to the pyrimidine ring.

Advanced Synthetic Techniques for Diversification and Yield Optimization

To improve the efficiency of the synthesis and to generate libraries of analogues for structure-activity relationship (SAR) studies, advanced synthetic techniques are increasingly being employed.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields for the synthesis of heterocyclic compounds, including pyrimidines. nih.govorientjchem.orgnih.gov This technique is particularly effective for accelerating cross-coupling reactions and condensation reactions.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better control over reaction parameters, and ease of scalability. mdpi.comnih.govdurham.ac.uk The synthesis of heterocyclic compounds, including the formation of the pyrimidine ring and its subsequent functionalization, is well-suited for flow chemistry setups.

Design of Experiments (DoE): To optimize reaction conditions and maximize yields, Design of Experiments (DoE) is a powerful statistical tool. rsc.org By systematically varying multiple reaction parameters (e.g., temperature, catalyst loading, solvent, and reaction time), DoE allows for the rapid identification of the optimal conditions for a given transformation, leading to more efficient and robust synthetic processes.

These advanced techniques not only streamline the synthesis of 2,4-diamino-5-(4-phenylbutyl)pyrimidine but also provide a platform for the rapid generation of a diverse range of analogues with modifications in both the pyrimidine core and the C-5 substituent, which is crucial for the exploration of their chemical and biological properties.

Aza-Wittig Reactions in Pyrimidine Synthesis

The Aza-Wittig reaction is a versatile method for the formation of carbon-nitrogen double bonds, which can be harnessed for the construction of nitrogen-containing heterocycles like pyrimidines. wikipedia.orgnih.gov The reaction involves the treatment of an iminophosphorane with a carbonyl compound, such as an aldehyde or ketone, to yield an imine. wikipedia.org This process can be adapted for intramolecular cyclization to form heterocyclic rings.

In the context of pyrimidine synthesis, an appropriately functionalized iminophosphorane can react with a suitable carbonyl-containing precursor to form the pyrimidine ring system. For instance, an iminophosphorane derived from an azide (B81097) can undergo an Aza-Wittig reaction with an isocyanate to generate a highly reactive carbodiimide (B86325) intermediate. lookchem.com This intermediate can then be trapped by various reagents to construct the desired heterocyclic framework, including thienopyrimidines. lookchem.com While direct synthesis of 2,4-diaminopyrimidines via this method is less common, the Aza-Wittig reaction's power lies in its ability to construct complex heterocyclic systems from simple starting materials. nih.gov The reaction typically proceeds via the mechanism illustrated below, analogous to the standard Wittig reaction. wikipedia.org

General Aza-Wittig Reaction Mechanism:

Formation of an iminophosphorane from an azide and a phosphine (B1218219). nih.gov

Reaction of the iminophosphorane with a carbonyl compound to form a betaine (B1666868) intermediate.

Elimination of phosphine oxide to yield an imine. nih.gov

This methodology has been successfully employed in the synthesis of various fused pyrimidine systems, demonstrating its utility in creating diverse molecular architectures. rsc.org

Nucleophilic Displacement Reactions for Substituted Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, allowing for the introduction of various functional groups onto the pyrimidine ring. stackexchange.com Halogenated pyrimidines are common starting materials for these reactions, with the reactivity of the leaving group generally following the order I > Br > Cl > F. The positions on the pyrimidine ring also exhibit different reactivities towards nucleophilic attack, typically with the C4 and C6 positions being more susceptible to substitution than the C2 position. stackexchange.comjocpr.com This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the C4/C6 positions. stackexchange.com

In the synthesis of 2,4-diaminopyrimidine derivatives, a common strategy involves the sequential displacement of chloro groups from a dichloropyrimidine precursor. For example, starting with 2,4-dichloropyrimidine, a selective substitution can be achieved at the more reactive C4 position with an amine, followed by a second substitution at the C2 position. stackexchange.com

A typical synthetic route to obtain 2,4-diaminopyrimidines involves heating a 2-amino-4-halopyrimidine with ammonia (B1221849) in a solvent like methanol (B129727) within a closed vessel. google.com Similarly, starting from 2,4,6-trichloropyrimidine, selective substitution can be achieved. The reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with various N-, O-, and S-nucleophiles has been shown to proceed with high yields, demonstrating the utility of azido (B1232118) groups as effective leaving groups in SNAr reactions. nih.gov

Starting MaterialNucleophilePosition of SubstitutionProductYield (%)
2,4-DichloropyrimidineAmmoniaC4, then C22,4-Diaminopyrimidine-
2-Amino-4-chloropyrimidineAmmoniaC42,4-Diaminopyrimidine-
2,4-Diazidopyrido[3,2-d]pyrimidineThiolsC45-Thiotetrazolo[1,5-a]pyrido[2,3-e]pyrimidinesModerate
2,4-Diazidopyrido[3,2-d]pyrimidineN- and S-nucleophilesC45-Substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines47-98

This table is generated based on data from multiple sources. google.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Linkages

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for forming carbon-carbon bonds, especially for creating aryl-aryl or aryl-heteroaryl linkages. researchgate.netresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com

For the synthesis of 5-substituted 2,4-diaminopyrimidines, such as this compound, the Suzuki-Miyaura reaction is highly effective for introducing the aryl or alkyl group at the C5 position. The synthesis often begins with a halogenated pyrimidine, such as 2,4-diamino-5-bromopyrimidine or 2,4-diamino-5-iodopyrimidine. The greater reactivity of the C-I bond often makes the iodo-substituted pyrimidines preferable starting materials. mdpi.com

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. mdpi.commdpi.com A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd(dppf)Cl₂, have been successfully employed. mdpi.commdpi.com Microwave irradiation has also been shown to accelerate these reactions significantly, often leading to higher yields in shorter reaction times. mdpi.comtandfonline.com

Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling on pyrimidine cores:

Pyrimidine SubstrateBoronic AcidCatalystBaseSolventYield (%)
2,4-Diamino-5-iodopyrimidine derivativeSubstituted phenylboronic acidPd(PPh₃)₄K₂CO₃EtOH/Toluene/H₂O52-78
2,4-Diamino-5-iodopyrimidine derivative4- or 3-methoxycarbonylphenylboronic acidPd(dppf)Cl₂K₂CO₃CH₃CN/H₂O63-78
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane71
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-DioxaneGood

This table is generated based on data from multiple sources. mdpi.commdpi.commdpi.com

Stereoselective Synthesis of Chiral 2,4-Diaminopyrimidine Analogues

The development of stereoselective synthetic methods is critical for producing chiral molecules, which is often a requirement for therapeutic agents. For 2,4-diaminopyrimidine analogues, chirality can be introduced in the substituent at the C5 or C6 position.

One approach involves the use of chiral starting materials. For example, (S)- or (R)-2,3-isopropylideneglycerol can be used to introduce a chiral side chain onto the pyrimidine ring via nucleophilic substitution. mdpi.com Another strategy employs stereoselective reactions, such as dihydroxylation, to create chiral centers. The stereoselective dihydroxylation of an allylic functional group using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a well-established method for creating vicinal diols with defined stereochemistry. mdpi.comnih.gov

Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction, which can then be removed in a subsequent step. While specific examples for the direct stereoselective synthesis of this compound are not detailed in the provided context, the principles of asymmetric synthesis are broadly applicable. For instance, chiral catalysts can be used in cross-coupling reactions to achieve enantioselective or diastereoselective outcomes. The synthesis of chiral building blocks that are subsequently incorporated into the pyrimidine structure is another common and effective strategy. researchgate.net

Elucidation of Biological Activities and Molecular Mechanisms

Enzymatic Inhibition Profiles of 2,4-Diaminopyrimidine (B92962) Derivatives

The 2,4-diaminopyrimidine scaffold is a core structural motif in a class of compounds known as antifolates, which function by inhibiting key enzymes in the folate metabolic pathway. researchgate.netrjpbr.com This pathway is critical for the de novo synthesis of purines, thymidylate, and certain amino acids, which are essential for cell proliferation and survival. mdpi.commdpi.com The primary target of many 2,4-diaminopyrimidine derivatives is dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). mdpi.compatsnap.com THF is a vital one-carbon donor for numerous biosynthetic reactions. mdpi.com By inhibiting DHFR, these compounds lead to a depletion of THF, which in turn disrupts DNA synthesis and repair, ultimately causing cell death. mdpi.comnih.gov

Derivatives of 2,4-diaminopyrimidine are potent inhibitors of bacterial dihydrofolate reductase (DHFR) and have been developed as antibacterial agents. patsnap.com The well-known antibiotic Trimethoprim, a 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, effectively blocks the bacterial folate pathway. mdpi.com Research into other derivatives has shown significant activity against various bacterial species.

For instance, a series of 6-alkyl-2,4-diaminopyrimidine-based inhibitors demonstrated biological potency against Bacillus anthracis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the range of 0.125–8 μg/mL for both organisms. nih.govnih.gov X-ray crystallography studies revealed that the diaminopyrimidine (DAP) moiety is well-conserved among DHFR inhibitors and complexes with equivalent protein side chains within the enzyme's binding site across different bacterial species. nih.gov The arrangement of hydrogen bond participants around the DAP ring allows for precise placement within the active site. nih.gov In these 6-alkyl derivatives, hydrophobic substitutions at the C6 position lead to interactions with protein residues Leu20 and Leu28, causing a minor conformational change in the enzyme. nih.govnih.gov This change opens a side pocket containing water molecules, which are believed to play a critical role in the catalytic reaction, highlighting a potential area for further inhibitor design. nih.govnih.gov

Derivative ClassTarget OrganismPotency (MIC)Interacting ResiduesReference
6-Alkyl-2,4-diaminopyrimidinesBacillus anthracis0.125–8 µg/mLLeu20, Leu28 nih.govnih.gov
6-Alkyl-2,4-diaminopyrimidinesStaphylococcus aureus0.125–8 µg/mLLeu20, Leu28 nih.govnih.gov

The 2,4-diaminopyrimidine structure is also a key pharmacophore for inhibitors targeting parasitic DHFR. These pathogens, which include opportunistic organisms affecting immunocompromised individuals, rely on the same folate pathway for survival. semanticscholar.org

Mycobacterium avium : Nontuberculous mycobacteria (NTM) like Mycobacterium avium and Mycobacterium abscessus are emerging pathogens often resistant to standard antibiotics. acs.orgnih.govchemrxiv.org The bacterial DHFR is a validated target, but inhibitors designed for other bacteria often show poor efficacy against mycobacterial DHFRs. acs.orgdundee.ac.uknih.gov Rational design efforts, using the malarial DHFR inhibitor P218 as a scaffold, have led to the identification of 2,4-diaminopyrimidine compounds with improved activity against purified DHFR from M. avium and M. abscessus. acs.orgdundee.ac.uk

Pneumocystis carinii and Toxoplasma gondii : These opportunistic protozoans are significant causes of morbidity and mortality in immunocompromised patients. semanticscholar.org DHFR is a crucial therapeutic target in these organisms. nih.gov The combination of pyrimethamine (a 2,4-diaminopyrimidine derivative) with a sulfa drug has been a standard treatment, acting on sequential steps of the folate pathway. semanticscholar.org Extensive research has focused on discovering new lipophilic 2,4-diaminopyrimidine antifolates that are potent and selective inhibitors of P. carinii DHFR (pcDHFR) and T. gondii DHFR (tgDHFR). nih.gov In one study, a library of 93 structurally diverse diaminopyrimidine derivatives was screened, with several compounds showing IC₅₀ values under 0.1 μM against C. parvum DHFR, another protozoan parasite. nih.gov For T. gondii, a meta-biphenyl analog of pyrimethamine was developed that improved potency 16-fold and selectivity 6.6-fold relative to pyrimethamine. acs.org Further optimization led to a potent and selective inhibitor with properties suitable for a standalone treatment for toxoplasmosis. acs.org

Compound/AnalogTarget OrganismIC₅₀Selectivity (vs. hDHFR)Reference
Pyrimethamine (1)Toxoplasma gondii12.8 nM3.5 acs.org
Meta-biphenyl analog (2)Toxoplasma gondii0.82 nM23 acs.org
Trimethoprim (4)Toxoplasma gondii33,100 nM15 acs.org
6-methyl analog (20)Toxoplasma gondii0.73 nM18 acs.org
6-ethyl analog (21)Toxoplasma gondii0.49 nM16 acs.org

For example, Trimethoprim is highly selective for bacterial DHFR over mammalian DHFR. taylorandfrancis.com Similarly, studies on 5-(substituted-benzyl)-2,4-diaminopyrimidines revealed compounds that were over 100-fold more selective for Leishmania major DHFR than for the human enzyme. nih.gov The design of selective inhibitors for Toxoplasma gondii DHFR was achieved through in silico modeling of key differences in the binding pockets of the parasite and human enzymes. acs.org

The conserved binding of the 2,4-diaminopyrimidine ring provides a foundational interaction, primarily through hydrogen bonds with conserved acidic residues and main-chain carbonyls in the enzyme's active site. nih.govnih.gov Selectivity is then engineered by modifying the substituents on the pyrimidine (B1678525) ring. These substituents can form specific van der Waals or hydrophobic interactions with non-conserved residues in or near the active site, leading to tighter binding to the target enzyme compared to the host enzyme. nih.govnih.gov

The cellular activity of antifolates is significantly influenced by the enzyme folylpoly-gamma-glutamate synthetase (FPGS). nih.govnih.gov FPGS catalyzes the addition of glutamate residues to folates and classical antifolates like methotrexate. nih.govuniprot.orgwikipedia.org This process, known as polyglutamylation, has two main consequences: it traps the folate or antifolate inside the cell by increasing its negative charge, thus preventing efflux, and it can increase the binding affinity of the compound for its target enzymes. nih.govnih.gov

DHFR inhibitors are categorized as classical or non-classical. nih.gov

Classical antifolates , such as methotrexate, are structurally similar to folic acid and require active transport to enter cells. Their therapeutic efficacy is heavily dependent on FPGS-mediated polyglutamylation for cellular retention and activity. nih.govnih.gov Resistance to these drugs can arise from decreased FPGS activity. nih.gov

Non-classical antifolates are typically more lipophilic and can enter cells via passive diffusion, bypassing the need for active transport. nih.govnih.gov Many 2,4-diaminopyrimidine derivatives, including pyrimethamine and trimethoprim, fall into this category. nih.gov They are not substrates for FPGS and therefore their action is independent of polyglutamylation. nih.gov This characteristic can be advantageous in overcoming resistance mechanisms that involve impaired transport or reduced FPGS activity. nih.govnih.gov

Thymidylate synthase (TS) is another critical enzyme in the folate pathway, working sequentially with DHFR. nih.gov TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is an essential precursor for DNA synthesis. wikipedia.orgtaylorandfrancis.com Inhibition of TS, like DHFR, leads to a "thymineless death" of the cell. nih.govnih.gov

While the 2,4-diamino substitution pattern on the pyrimidine ring is a hallmark of DHFR inhibitors, folate analogs that inhibit TS typically feature a 2-amino-4-oxo substitution. nih.gov However, the potential for dual inhibition of both DHFR and TS by a single compound is an attractive therapeutic strategy. Some research has indicated that certain 2,4-diaminopyrimidine derivatives may also interact with TS. In one study, a novel 2,4-diaminopyrimidine-based compound was found to cause thermal stabilization of both DHFR and TYMS (thymidylate synthase) in a cellular thermal shift assay. nih.gov This finding was unexpected because the compound lacks the glutamate tail typically required for high-affinity binding to TS after polyglutamylation. nih.gov Other research has identified scaffolds, such as the 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine system, that are highly conducive to dual human TS-DHFR inhibitory activity, with one classical analogue being the most potent dual inhibitor known to date. nih.gov This suggests that while not their primary target, some 2,4-diaminopyrimidine derivatives may possess a secondary inhibitory activity against TS.

Protein Kinase Inhibition

Derivatives of 2,4-diaminopyrimidine have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Their ability to selectively target the ATP-binding site of these enzymes makes them attractive candidates for therapeutic development.

Protein Kinase C-theta (PKC-theta): PKC-theta is a key enzyme in T-cell signaling pathways, making it a significant target for autoimmune diseases and transplant rejection nih.gov. Optimization of a 2,6-diamino-3-carbamoyl-5-cyanopyrazine lead compound led to the identification of a 2,4-diamino-5-cyanopyrimidine derivative, compound 16c, which exhibited potent inhibitory activity against PKC-theta and demonstrated good selectivity over other PKC isozymes nih.gov. Further studies have focused on modifying 2,4-diamino-5-cyanopyrimidine and 2,4-diamino-5-fluoropyrimidine derivatives to enhance their potency and reduce potential drug-drug interactions nih.govresearchgate.net. One inhibitor, identified as compound 20, shows an IC50 value of 18 nM against PKC-theta selleckchem.comselleckchem.com.

Polo-like Kinase (PLK): Polo-like kinase 1 (PLK1) is a critical regulator of mitosis, and its inhibition can lead to mitotic arrest and cell death in cancer cells nih.gov. Aminopyrimidine derivatives have been developed as dual inhibitors of BRD4 and PLK1. One such compound demonstrated significant PLK1 inhibition with an IC50 value of 0.02 µM nih.gov.

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation and transcription nih.gov. A series of 2,4-diaminopyrimidine derivatives were designed and synthesized as potent inhibitors of CDK7, a kinase that plays a dual role in regulating the cell cycle and transcription. The representative compound, 22, was identified as a potent CDK7 inhibitor with an IC50 value of 7.21 nM and showed high selectivity against other CDK family members nih.gov. Similarly, N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as effective dual inhibitors of CDK2 and CDK9, with the most potent compounds showing IC50 values of 83 nM and 65 nM, respectively rsc.org.

Aurora B Kinase: Aurora kinases are essential for the proper execution of mitosis, and their overexpression is common in many cancers patsnap.com. A series of novel 2,4-disubstituted pyrimidines were evaluated for their inhibitory activity against Aurora kinases. Compound 12a from this series was found to inhibit Aurora B with an IC50 value of 293 nM nih.gov. Another compound, the diaminopyrimidine derivative BI 811283, acts as an ATP-competitive inhibitor of Aurora B with a reported IC50 of 9 nM.

Spleen Tyrosine Kinase (Syk): Syk is a cytoplasmic non-receptor protein tyrosine kinase involved in immune receptor signaling, making it a target for inflammatory diseases and hematologic cancers. The 2,4-diaminopyrimidine scaffold is a key component in a promising class of small molecule Syk inhibitors researchgate.net. A series of 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase (a receptor tyrosine kinase) have been developed, demonstrating that this chemical class can achieve potent kinase inhibition nih.gov.

Ephrin type-B receptor 4 (EphB4): The EphB4 receptor tyrosine kinase is involved in embryonic vessel development and tumor angiogenesis. Structure-based design has led to the development of 3,5-disubstituted anilinopyrimidines as potent inhibitors of EphB4 nih.gov.

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Analogues against Various Protein Kinases
Target KinaseCompound/SeriesInhibitory Concentration (IC50)
PKC-thetaCompound 2018 nM
PLK1Aminopyrimidine-2-thiopyrimidine-4-one (Compound 7)0.02 µM (20 nM)
CDK7Compound 227.21 nM
CDK9Compound 3c65 nM
Aurora BCompound 12a293 nM
Aurora BBI 8112839 nM

Adenosine Receptor Antagonism

Adenosine receptors, particularly the A2A subtype, are G protein-coupled receptors that play significant roles in various physiological processes, including inflammation and neurotransmission. The pyrimidine core is a feature of several potent and selective adenosine A2A receptor antagonists. These antagonists are being explored for the treatment of neurodegenerative disorders like Parkinson's disease. While not all are strictly 2,4-diaminopyrimidines, related pyrimidine scaffolds such as thieno[3,2-d]pyrimidines have been developed as potent adenosine A2A receptor antagonists.

Cellular and Subcellular Responses Induced by 2,4-Diaminopyrimidine Analogues

The interaction of 2,4-diaminopyrimidine analogues with their molecular targets triggers a cascade of cellular and subcellular events, leading to significant physiological outcomes, particularly in the context of cancer therapy.

Interference with Nucleic Acid Biosynthesis Pathways

Certain 2,4-diaminopyrimidines function as antagonists of nucleic acid derivatives. Historically, they have been identified as folic acid antagonists. Folic acid is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting folate metabolism, these compounds disrupt the de novo synthesis of nucleotides, thereby impeding DNA replication and cell division. This antimetabolite activity is a cornerstone of their anticancer effects.

Induction of Apoptosis in Neoplastic Cell Lines

A primary mechanism through which 2,4-diaminopyrimidine analogues exert their anticancer effects is the induction of programmed cell death, or apoptosis. Treatment of cancer cells with these compounds leads to characteristic apoptotic changes. For instance, one study showed that a promising 2,4-diaminopyrimidine derivative induced a significant decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway nih.gov. Another analogue was found to induce apoptosis in HCT-116 cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-xl nih.gov. CDK7 and CDK9 inhibitors based on this scaffold have also been shown to effectively promote apoptosis in cancer cell lines nih.govrsc.org.

Regulation and Arrest of the Cell Cycle

By inhibiting key regulators of cell cycle progression like CDKs and Aurora kinases, 2,4-diaminopyrimidine derivatives can halt the cell division process at various checkpoints. This disruption prevents cancer cells from completing mitosis and proliferating.

G1/S Phase Arrest: A potent CDK7 inhibitor (Compound 22) was shown to cause cell cycle arrest at the G1/S transition in MV4-11 cells nih.gov.

G2/M Phase Arrest: Several studies have reported that these analogues can block cells in the G2/M phase. One compound was found to prolong the A549 cell cycle distribution, indicating a blockage at the G2/M phase nih.gov. Similarly, dual BRD4/PLK1 inhibitors with an aminopyrimidine core caused cell growth arrest at the G2/M phase in MDA-MB-231 breast cancer cells nih.gov.

Modulation of Cellular Proliferation and Migration

The culmination of the molecular and cellular effects described above is a potent inhibition of cancer cell proliferation and migration. Numerous studies have demonstrated the anti-proliferative activities of 2,4-diaminopyrimidine derivatives across a range of cancer cell lines.

Table 2: Anti-proliferative Activity (IC50) of Representative 2,4-Diaminopyrimidine Analogues in Cancer Cell Lines
CompoundCell LineCancer TypeAnti-proliferative IC50
Compound 9kA549Lung Cancer2.14 µM
Compound 9kHCT-116Colorectal Cancer3.59 µM
Compound 13fA549Lung Cancer1.98 µM
Compound 13fHCT-116Colorectal Cancer2.78 µM
Compound 12aHCT-116Colorectal Cancer1.31 µM
Compound 22MinoMantle Cell Lymphoma37.5 nM
Compound 22Jeko-1Mantle Cell Lymphoma168.7 nM

Beyond inhibiting proliferation, these compounds have also been shown to suppress the migration and invasion of cancer cells, which is critical for preventing metastasis nih.gov.

Broader Spectrum Biological Activity Investigations

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore known for its diverse biological activities. These compounds are recognized as privileged structures in medicinal chemistry due to their ability to interact with various biological targets.

The antimicrobial properties of 2,4-diamino-5-benzylpyrimidine derivatives are well-documented, with many of these compounds functioning as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism of bacteria. nih.govnih.gov Inhibition of DHFR disrupts the synthesis of nucleic acids and amino acids, leading to the cessation of bacterial growth and cell death.

One of the most notable examples of this class of compounds is Trimethoprim, a 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, which exhibits broad-spectrum antibacterial activity. Research into analogues has shown that modifications to the benzyl ring can significantly influence the potency and selectivity of these compounds. For instance, certain 1,2-dihydroquinolylmethyl analogues of 2,4-diamino-5-benzylpyrimidines have demonstrated high inhibitory activity against Escherichia coli DHFR. nih.gov One such derivative, 2,4-Diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8-methoxy-6(1H)quinolyl]methyl]pyrimidine, was found to have an apparent Ki value for E. coli DHFR that was 13 times lower than that of Trimethoprim, indicating significantly higher potency. nih.gov Furthermore, this compound displayed a tenfold greater selectivity for the bacterial enzyme over its mammalian counterpart. nih.gov

Studies on other derivatives, such as those with alkenyl substitutions on the benzyl ring, have also revealed potent in vitro activity against various bacteria, including anaerobic organisms. nih.gov The 3,5-bis(1-propenyl)-4-methoxy derivative, for example, was an order of magnitude more active against E. coli DHFR than its saturated counterpart and also more active than Trimethoprim. nih.gov

**Table 1: Antimicrobial Activity of Selected 2,4-Diamino-5-benzylpyrimidine Analogues against *Escherichia coli***

Compound Target Activity Reference
Trimethoprim Dihydrofolate Reductase (DHFR) Broad-spectrum antibacterial nih.gov
2,4-Diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8-methoxy-6(1H)quinolyl]methyl]pyrimidine Dihydrofolate Reductase (DHFR) Apparent Ki value 13x lower than Trimethoprim nih.gov
3,5-bis(1-propenyl)-4-methoxy derivative of 2,4-diamino-5-benzylpyrimidine Dihydrofolate Reductase (DHFR) 10x more active than its saturated counterpart and Trimethoprim nih.gov

The exploration of 5-substituted 2,4-diaminopyrimidines for antiviral applications has also been an area of interest, although it is less extensively documented than their antibacterial properties. The pyrimidine core is a fundamental component of nucleosides, and modifications to this structure can lead to compounds that interfere with viral replication.

Research on pyrimidine derivatives has identified compounds with activity against a range of viruses. For example, certain 5-substituted deoxyuridines have demonstrated antiviral activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov The mechanism of action for such compounds often involves phosphorylation by viral thymidine kinase, followed by incorporation into the viral DNA, which ultimately inhibits viral replication. nih.gov

While specific studies on the antiviral activity of 2,4-diamino-5-benzylpyrimidine analogues are limited, the broader class of pyrimidine derivatives continues to be a source of investigation for novel antiviral agents. The structural similarity of the 2,4-diaminopyrimidine core to natural nucleobases suggests that derivatives could potentially interfere with viral polymerases or other enzymes crucial for viral propagation.

Table 2: Antiviral Activity of Related Pyrimidine Derivatives

Compound Class Virus Potential Mechanism of Action Reference
5-substituted deoxyuridines Herpes Simplex Virus type 1 (HSV-1) Inhibition of viral DNA polymerase after phosphorylation by viral thymidine kinase nih.gov

The 2,4-diaminopyrimidine scaffold has emerged as a promising framework for the development of novel anticancer agents. These compounds can exert their antitumor effects through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation and survival.

Several studies have reported the design and synthesis of 2,4-diaminopyrimidine derivatives with significant antiproliferative activity against a variety of cancer cell lines. For instance, novel 2,4-diaminopyrimidine derivatives possessing triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds have shown moderate to excellent potency against cell lines such as A549 (lung carcinoma), HCT-116 (colon carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer). rsc.org The most promising compounds in this series exhibited IC50 values in the low micromolar range. rsc.org Mechanistic studies revealed that these compounds could induce apoptosis, suppress tumor cell migration, and cause cell cycle arrest. rsc.org

Another series of 2,4-diamino-5-methyleneaminopyrimidine derivatives has also been investigated for their anticancer potential. bohrium.com One compound from this series demonstrated a significant improvement in inhibiting the proliferation of HCT116, HT-29, MCF-7, and HeLa cells compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU). bohrium.com Further investigation indicated that this compound could induce cell cycle arrest and apoptosis in a concentration-dependent manner in HCT116 cells. bohrium.com

Table 3: Anticancer Activity of Selected 2,4-Diaminopyrimidine Derivatives

Compound Series Cancer Cell Lines IC50 Values Mechanism of Action Reference
2,4-diaminopyrimidine derivatives with triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds A549, HCT-116, PC-3, MCF-7 1.98 - 5.52 µM Induction of apoptosis, suppression of cell migration, cell cycle arrest rsc.org
2,4-diamino-5-methyleneaminopyrimidine derivatives HCT116, HT-29, MCF-7, HeLa 4.93 - 14.16 µM Induction of cell cycle arrest and apoptosis bohrium.com

Structure Activity Relationship Sar Studies and Rational Design Principles

Correlating Structural Modifications of 2,4-Diaminopyrimidines with Biological Potency

Systematic modification of the 2,4-diaminopyrimidine (B92962) scaffold has yielded a wealth of information, allowing chemists to fine-tune compounds for enhanced activity and better pharmacological profiles.

The substituent at the C-5 position of the pyrimidine (B1678525) ring plays a critical role in determining the compound's interaction with its target protein. For derivatives like 2,4-Diamino-5-(4-phenylbutyl)pyrimidine, the 5-substituent is a lipophilic chain that often inserts into a hydrophobic pocket within the target's active site.

Modifications to the terminal phenyl ring of the 5-(4-phenylbutyl) chain offer a powerful method for modulating biological activity. The electronic and steric properties of substituents on this ring can drastically alter potency and selectivity.

Research on various 2,4-diaminopyrimidine series has demonstrated that:

Electron-donating groups , such as methoxy (-OCH₃), can influence activity. In some series, a 4-methoxy phenyl group showed lower inhibitory activity compared to an unsubstituted phenyl ring. mdpi.com

Electron-withdrawing groups , like nitro (-NO₂) or trifluoromethyl (-CF₃), can also have a significant impact. In certain classes of inhibitors, a nitro group at the meta-position of the aniline (B41778) moiety was found to be important for potency. acs.org

Halogens (F, Cl, Br, I) are frequently used to enhance binding affinity through halogen bonding and to improve pharmacokinetic properties. Dihalogenated rings have been observed to orient towards solvent-exposed regions of a target's active site, forming stabilizing halogen bonds. mdpi.com

The position of the substituent is also crucial. Ortho-substituents can force a twisted conformation of the phenyl ring, which may either enhance or diminish binding depending on the topology of the active site.

Substituent Type on Phenyl RingGeneral Impact on ActivityExampleReference
Unsubstituted PhenylOften serves as a potent baseline scaffold.-H mdpi.com
Electron-Donating GroupsCan decrease activity in some kinase inhibitor series.-OCH₃ mdpi.com
Electron-Withdrawing GroupsCan be critical for potency, depending on the target.-NO₂ acs.org
HalogensCan enhance binding affinity and selectivity through halogen bonding.-F, -Cl mdpi.com

The 2,4-diamino motif is a defining feature of this class of compounds and is fundamental to their biological activity. These amino groups are critical hydrogen bond donors, typically forming a conserved hydrogen-bonding pattern with the "hinge" region of kinase enzymes or with key residues in the active site of enzymes like dihydrofolate reductase. nih.gov The loss or replacement of these amino groups often leads to a dramatic decrease or complete loss of inhibitory activity. For instance, studies on pyrrolo[2,3-d]pyrimidine-based inhibitors highlighted the importance of the 2-NH₂ moiety for potent receptor tyrosine kinase inhibition. nih.gov This essential interaction anchors the molecule in the correct orientation within the binding site, allowing other parts of the molecule, such as the 5-substituent, to engage in their respective interactions.

While the C-5 position is a primary site for modification, alterations at other positions of the pyrimidine ring can also significantly influence activity.

C-6 Position : Introduction of substituents at the C-6 position can modulate the compound's properties. For example, the synthesis of 2,4-diamino-6-chloropyrimidine serves as a key step for further derivatization, allowing the introduction of various functional groups to probe interactions with the target protein. mdpi.com

C-5 Substituent Modification : Beyond simple alkyl-aryl chains, introducing different functional groups at C-5 can enhance potency and selectivity. For example, replacing a C5-chloro group with other moieties has been a strategy in the development of CDK7 inhibitors. nih.gov Similarly, incorporating a thiazol-5-yl group at the C4-position and other functional groups at the C5-position of the pyrimidine core has been shown to be important for CDK9 potency and selectivity. acs.org

Quantitative Structure-Activity Relationships (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For 2,4-diaminopyrimidine derivatives, QSAR models have been instrumental in understanding the key physicochemical properties that drive potency.

One prominent finding from QSAR analyses is the importance of lipophilicity (hydrophobicity). In a series of antimalarial 2,4-diaminopyrimidines, lipophilicity was identified as a key driver for improved activity. nih.gov However, this often comes with a trade-off, as highly lipophilic compounds can suffer from poor aqueous solubility and permeability. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSA), provide further insights by creating a three-dimensional model of the receptor's active site. mdpi.com These models help to visualize the steric and electrostatic fields that are favorable for binding, guiding the design of new analogues with improved affinity. For example, QSAR analysis of 5-(substituted benzyl)-2,4-diaminopyrimidines revealed that the molar refractivity (a measure of volume and polarizability) of substituents on the benzyl ring contributed maximally at a specific value, with no additional benefit from larger groups. nih.gov

Rational Design Principles for Enhancing Target Specificity

The ultimate goal of SAR studies is to inform the rational design of new compounds with high potency and, crucially, high selectivity for the intended biological target over others. This is particularly important for kinase inhibitors, where off-target activity can lead to undesirable side effects.

Key principles for enhancing specificity include:

Exploiting Unique Structural Features : Designing molecules that interact with unique, non-conserved amino acid residues in the target's active site is a powerful strategy. For instance, inhibitors can be designed to exploit a specific threonine residue present in one kinase's nicotinamide sub-pocket but not in others. rsc.org

Structure-Based Drug Design : When the three-dimensional structure of the target protein is known (from X-ray crystallography or cryo-EM), computational tools like molecular docking can be used to predict how a designed molecule will bind. nih.gov This allows for the in-silico design of compounds with optimized interactions.

Molecular Dynamics (MD) Simulations : MD simulations can assess the stability and dynamic behavior of a ligand-protein complex over time. nih.govmdpi.com This helps to verify that the designed interactions are stable and provides a more accurate prediction of binding affinity. nih.gov By combining these computational techniques with SAR data, researchers can prioritize the synthesis of compounds that are most likely to be potent and selective, accelerating the drug discovery process. nih.govnih.gov

Advanced Research Methodologies and Computational Approaches

Spectroscopic and Diffraction Techniques for Structural Elucidation

The precise three-dimensional structure and molecular characteristics of 2,4-Diamino-5-(4-phenylbutyl)pyrimidine are determined using a combination of spectroscopic and diffraction methods. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom and their connectivity.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the butyl chain, the pyrimidine (B1678525) ring proton, and the protons of the two amino groups. The chemical shifts (δ) are indicative of the electronic environment of the protons, and the coupling patterns reveal adjacent protons.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum, allowing for the identification of the pyrimidine ring carbons, the butyl chain carbons, and the phenyl group carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Please note: The following data is illustrative and represents typical chemical shift ranges for the described functional groups.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine-H~7.5-8.0-
Phenyl-H~7.1-7.3-
NH₂~5.0-6.5-
Butyl-CH₂ (alpha to pyrimidine)~2.4-2.6~30-35
Butyl-CH₂ (alpha to phenyl)~2.5-2.7~35-40
Butyl-CH₂ (internal)~1.5-1.7~25-30
Pyrimidine-C (substituted)-~100-110
Pyrimidine-C (amino-substituted)-~155-165
Phenyl-C-~125-145

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the parent ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern provides valuable information about the different structural components of the molecule, such as the loss of the phenylbutyl side chain or fragments of the pyrimidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. Key expected vibrational bands would include N-H stretching from the amino groups, C-H stretching from the aromatic and aliphatic parts of the molecule, C=N and C=C stretching from the pyrimidine and phenyl rings, and N-H bending vibrations.

Table 2: Characteristic Infrared Absorption Frequencies for this compound Please note: The following data is illustrative and represents typical IR absorption ranges.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amino (N-H)Stretching3300-3500
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2960
C=C (Aromatic)Stretching1450-1600
C=N (Pyrimidine)Stretching1550-1650
N-HBending1600-1650

X-ray Crystallography of Compound-Enzyme Complexes for Ligand-Protein Interaction Mapping

X-ray crystallography is a powerful technique that can provide a detailed three-dimensional structure of this compound when co-crystallized with its target enzyme. This method involves diffracting X-rays off a crystal of the compound-enzyme complex and analyzing the resulting diffraction pattern to determine the atomic coordinates of both the ligand and the protein.

This technique is invaluable for:

Visualizing the Binding Pose: It reveals the precise orientation and conformation of the compound within the active site of the enzyme.

Identifying Key Interactions: It allows for the detailed mapping of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

Understanding the Basis of Selectivity and Potency: By comparing the crystal structures of different inhibitors bound to the same enzyme, researchers can understand the structural features that contribute to their activity and selectivity.

Molecular Modeling and Computational Chemistry Applications

In conjunction with experimental techniques, molecular modeling and computational chemistry play a crucial role in understanding the behavior of this compound at the molecular level.

Prediction of Ligand-Protein Binding Poses and Interaction Networks

Computational methods are used to predict how this compound binds to its target protein and to analyze the network of interactions that stabilize the complex.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. Docking simulations can be used to screen virtual libraries of compounds and to generate hypotheses about the binding mode of this compound.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. These simulations can be used to:

Assess the stability of the predicted binding pose.

Analyze the flexibility of the ligand and the protein upon binding.

Calculate the binding free energy, which is a measure of the affinity of the ligand for the protein.

These computational approaches are instrumental in the rational design of new and more potent analogs of this compound by providing a detailed understanding of the structure-activity relationship at the atomic level.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 2,4-diaminopyrimidine (B92962) derivatives is crucial for understanding their interaction with biological targets. The flexibility of the 4-phenylbutyl side chain in this compound allows it to adopt various spatial arrangements, which can influence its binding affinity and selectivity for specific enzymes or receptors. The 2,4-diaminopyrimidine core itself has specific hydrogen bonding capabilities that are key to its biological activity acs.orgsemanticscholar.org.

Virtual Screening and De Novo Design in Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme nih.govresearchgate.netpreprints.org. For a compound like this compound, virtual screening can be employed in two primary ways for lead optimization. Firstly, libraries of existing compounds can be screened to find molecules with similar scaffolds or properties that might exhibit improved activity or better pharmacokinetic profiles nih.gov. Secondly, virtual screening can be used to explore different substitutions on the pyrimidine ring or the phenylbutyl side chain to predict which modifications would enhance binding to a specific target. This approach has been successfully used to identify novel inhibitors for various enzymes from vast compound libraries frontierspartnerships.org.

De novo design, on the other hand, involves the computational creation of novel molecular structures that are predicted to have high affinity and selectivity for a target. This method can be particularly useful for designing novel derivatives of this compound. By analyzing the binding pocket of a target enzyme, algorithms can piece together fragments or atoms to generate entirely new molecules that fit optimally within the active site. This approach has the potential to lead to the discovery of highly innovative drug candidates with improved properties compared to existing compounds. For inhibitors of enzymes like DHFR, where the 2,4-diaminopyrimidine moiety is a known pharmacophore, de novo design can be used to build upon this core structure to create more effective therapeutics nih.gov.

In Vitro and In Cellulo Assay Development for Biological Activity Evaluation

To assess the biological activity of this compound and its derivatives, a variety of in vitro and in cellulo assays are employed. These assays are essential for determining the compound's efficacy and mechanism of action.

Enzyme Inhibition Assays (e.g., Spectrophotometric Assays for DHFR Activity)

The 2,4-diaminopyrimidine scaffold is a well-known feature of inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of DNA precursors nih.govrjpbr.comresearchgate.net. Therefore, a primary method to evaluate the activity of compounds like this compound is through DHFR inhibition assays jst.go.jpnih.gov. A common method is the spectrophotometric assay, which measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate nih.govsigmaaldrich.comcreativebiomart.netsigmaaldrich.comabcam.com. The inhibitory activity of the compound is determined by measuring the rate of this reaction in the presence of varying concentrations of the inhibitor.

The results of such assays are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For potent DHFR inhibitors, these values can be in the nanomolar range. The selectivity of the inhibitor for the target organism's DHFR over the human enzyme is a critical parameter, particularly for antimicrobial or antiparasitic drug development nih.govacs.org.

Assay ComponentDescription
EnzymePurified Dihydrofolate Reductase (DHFR)
SubstrateDihydrofolate (DHF)
CofactorNicotinamide adenine dinucleotide phosphate (NADPH)
InhibitorThis compound or its analogues
Detection MethodSpectrophotometry (monitoring absorbance at 340 nm)
Key ParameterIC50 value

Cell-Based Proliferation and Viability Assays

To determine the effect of this compound on cell growth and survival, cell-based proliferation and viability assays are essential. These assays are typically performed on cancer cell lines or microbial cultures.

Commonly used proliferation assays include the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The MTS assay is another colorimetric method for assessing cell viability. For antimicrobial testing, the minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of the compound that prevents visible growth of a microorganism. The minimum bactericidal concentration (MBC) may also be determined to assess whether the compound kills the bacteria or simply inhibits their growth mdpi.com.

Studies on related 2,4-diaminopyrimidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines nih.govrsc.org. For example, certain derivatives have shown potent activity against lung, colon, prostate, and breast cancer cells rsc.org.

Apoptosis and Cell Cycle Analysis (e.g., Mitochondrial Membrane Potential Assays)

To understand the mechanism by which a compound inhibits cell proliferation, apoptosis and cell cycle analysis are performed. Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. Assays to detect apoptosis include Annexin V staining, which identifies cells in the early stages of apoptosis, and assays for caspase activity, as caspases are key enzymes in the apoptotic pathway ukrbiochemjournal.orgmdpi.com.

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm) nih.gov. The mitochondrial membrane potential can be measured using fluorescent dyes like TMRE (tetramethylrhodamine, ethyl ester) that accumulate in healthy mitochondria with a high membrane potential cellsignal.com. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential, an early hallmark of apoptosis springernature.comresearchgate.net. Studies on novel 2,4-diaminopyrimidine derivatives have shown that they can induce a significant decrease in mitochondrial membrane potential, leading to cancer cell apoptosis rsc.org.

Cell cycle analysis, often performed using flow cytometry, determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) auctoresonline.org. Many anticancer agents act by arresting the cell cycle at a specific phase, thereby preventing cell division. For instance, some 2,4-diaminopyrimidine derivatives have been shown to cause cell cycle arrest at the G2/M phase rsc.orgrsc.org or the S phase nih.gov. This information is crucial for understanding the molecular targets and pathways affected by the compound.

Analysis TypeMethodKey Findings for Related Compounds
Apoptosis Annexin V Staining, Caspase Activity AssaysInduction of apoptosis in cancer cells ukrbiochemjournal.orgmdpi.com
Mitochondrial Membrane Potential Fluorescent dyes (e.g., TMRE)Decrease in mitochondrial membrane potential rsc.orgnih.gov
Cell Cycle Analysis Flow CytometryCell cycle arrest at G2/M or S phase rsc.orgrsc.orgnih.gov

Future Directions and Research Perspectives

Exploration of Novel 2,4-Diamino-5-(4-phenylbutyl)pyrimidine Analogues for Enhanced Bioactivity

The core structure of 2,4-diaminopyrimidine (B92962) is a versatile scaffold that can be readily modified at several positions to generate a diverse library of analogues with potentially enhanced biological activity. rsc.org Future research will undoubtedly focus on the systematic structural modification of this compound to improve its potency, selectivity, and pharmacokinetic properties.

One promising approach involves the synthesis of derivatives with various substituents on the phenyl ring of the phenylbutyl side chain. For instance, the introduction of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and influence its interaction with biological targets. Furthermore, the exploration of different linkers between the pyrimidine (B1678525) core and the phenyl group, varying in length and flexibility, could lead to optimized binding geometries.

A key strategy in developing novel analogues is structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule and assessing the impact on biological activity, researchers can identify the key structural features required for potent and selective inhibition of a particular target. For example, studies on other 2,4-diaminopyrimidine derivatives have shown that modifications to the aniline (B41778) and pyrimidine core can significantly impact their antitumor activities. nih.gov

An example of such an exploration can be seen in the design of novel 2,4-dianilinopyrimidine derivatives, where a 4-(morpholinomethyl)phenyl moiety was introduced to provide flexibility and better interaction with active site residues of target proteins. nih.gov Similarly, the synthesis of 2,4-diaminopyrimidine derivatives with triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds has yielded compounds with significant antitumor activities against various cancer cell lines. nih.gov

Multi-Targeting Approaches and Polypharmacology in Drug Design

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by multi-targeting approaches, where a single molecule is designed to interact with multiple biological targets implicated in a disease pathway. This polypharmacological approach can offer advantages in terms of enhanced efficacy and a reduced likelihood of developing drug resistance. The 2,4-diaminopyrimidine scaffold is well-suited for the development of multi-target inhibitors, particularly in the realm of kinase inhibition.

Many kinases share structural similarities in their ATP-binding sites, making it feasible to design inhibitors that can target multiple kinases simultaneously. For instance, some diaminopyrimidine derivatives have been identified as multi-kinase inhibitors, showing activity against a range of kinases involved in cancer progression. mdpi.com Future research on this compound could explore its potential to inhibit multiple kinases relevant to specific cancers or other diseases.

An emerging area of interest is the development of dual inhibitors that target both kinases and other important cellular players. For example, novel aminopyrimidine-2,4-diones have been designed as dual-target inhibitors of BRD4 and PLK1, two proteins implicated in cancer cell proliferation and survival. nih.gov This strategy of targeting multiple pathways simultaneously represents a promising avenue for developing more effective cancer therapies. nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of this compound analogues is poised to benefit significantly from these technologies. AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates with desired properties, thereby accelerating the drug discovery process and reducing costs.

These computational tools can be employed in various stages of drug development, from target identification and validation to lead optimization and toxicity prediction. For instance, machine learning models can be trained to predict the binding affinity of novel 2,4-diaminopyrimidine derivatives to their target proteins, allowing for the virtual screening of large compound libraries to identify the most promising candidates for synthesis and experimental testing.

Furthermore, generative AI models can be used to design entirely new molecules with optimized properties. By learning the underlying patterns in existing datasets of active compounds, these models can generate novel chemical structures that are predicted to have high potency and selectivity. This de novo drug design approach has the potential to significantly expand the chemical space available for drug discovery.

Investigation of Untapped Biological Pathways and Novel Therapeutic Targets

While much of the research on 2,4-diaminopyrimidine derivatives has focused on their activity as inhibitors of dihydrofolate reductase (DHFR) and various kinases, there is a vast landscape of other biological pathways and therapeutic targets that remain to be explored. Future research should aim to identify novel targets for this compound and its analogues, potentially leading to new therapeutic applications.

One area of interest is the exploration of this compound's activity against enzymes involved in folate metabolism beyond DHFR. For example, some 2,4-diamino-5-substituted-furo[2,3-d]pyrimidines have been investigated as inhibitors of both DHFR and thymidylate synthase (TS), another key enzyme in the folate pathway. nih.gov

Another promising avenue is the investigation of its potential as an inhibitor of other enzyme families, such as p21-activated kinases (PAKs), which are involved in various cellular processes and are implicated in cancer. nih.gov Additionally, the discovery of 2,4-diaminopyrimidines as novel blockers of the anoctamin 1 (ANO1) ion channel opens up new possibilities for their use in treating cancers where this channel is overexpressed. nih.gov The broad-spectrum antibacterial activity of some 2,4-diamino-5-benzylpyrimidines also suggests that further investigation into their mechanisms of action against various bacterial strains could be fruitful. acs.org

Strategies for Addressing Resistance Mechanisms and Off-Target Effects

A significant challenge in the development of any new therapeutic agent is the potential for the development of drug resistance and the occurrence of off-target effects. Future research on this compound must proactively address these issues to ensure the long-term efficacy and safety of any potential drug candidates.

Understanding the mechanisms by which cells might develop resistance to this compound is crucial. For instance, in the context of DHFR inhibitors, resistance can arise from mutations in the DHFR enzyme that reduce the binding affinity of the inhibitor. By elucidating these potential resistance mechanisms, researchers can design next-generation analogues that are less susceptible to resistance.

Minimizing off-target effects is equally important. While multi-targeting can be a desirable strategy, unintended interactions with other proteins can lead to adverse side effects. A thorough understanding of the selectivity profile of this compound and its analogues is therefore essential. Computational methods, such as molecular docking and simulations, can be used to predict potential off-target interactions, and experimental assays can be employed to confirm these predictions.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2,4-diamino-5-(4-phenylbutyl)pyrimidine derivatives?

Synthesis typically involves coupling 4-phenylbutylamine with halogenated pyrimidine precursors under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures . Characterization includes:

  • Enzyme inhibition assays : IC50 values are determined by monitoring NADPH consumption at 340 nm in DHFR inhibition assays using fungal (e.g., Candida albicans DHFR) and human enzymes .
  • Antifungal activity : Alamar Blue reduction assays in 96-well plates quantify growth inhibition of fungal strains like C. albicans, with MIC values defined as the lowest concentration reducing dye conversion by <1% .
  • Structural validation : NMR, mass spectrometry, and X-ray crystallography (where available) confirm molecular identity .

Q. How is the enzyme inhibition potency (IC50) of this compound determined experimentally?

IC50 values are measured via spectrophotometric assays using purified DHFR enzymes. Key steps include:

  • Saturation with NADPH (100 µM) and dihydrofolate (100 µM) in pH-specific buffers.
  • Monitoring NADPH oxidation at 340 nm over time under controlled conditions (25°C, triplicate runs) .
  • Data fitting to dose-response curves (e.g., Fermi equation) to calculate IC50 . Compounds with IC50 <50 nM are considered potent inhibitors .

Q. What structural features contribute to the antifungal activity of this compound derivatives?

Critical structural motifs include:

  • Hydrophobic substituents : Longer alkyl chains (e.g., 4-phenylbutyl) enhance activity by occupying large (~10–11 Å) hydrophobic pockets in fungal DHFR .
  • Diaminopyrimidine core : Protonation at N1 maintains hydrogen bonding with conserved residues (e.g., Glu32 in C. albicans DHFR) .
  • Stereochemical tolerance : Methyl groups on distal aromatic rings improve selectivity without strict stereochemical requirements (e.g., R-20 and S-20 isomers show equivalent activity) .

Advanced Research Questions

Q. How do hydrophobic interactions in the active site of Candida albicans DHFR influence inhibitory potency?

Three hydrophobic pockets dictate activity:

  • Propargyl linker region : Increased hydrophobicity here correlates with higher activity and docking scores .
  • C6 pyrimidine pocket : Longer alkyl chains improve activity but may cause steric clashes in smaller pockets (e.g., human DHFR) .
  • Biphenyl binding cavity : Bulky substituents (e.g., 4-phenylbutyl) exploit size differences between fungal and human DHFR active sites (Table 2) . Molecular dynamics (MD) simulations show that hydrophobic van der Waals interactions contribute ~70% of binding energy .

Q. What experimental approaches resolve discrepancies between in vitro enzyme inhibition and cellular antifungal activity?

Compounds with strong enzyme inhibition but poor antifungal activity may suffer from:

  • Poor cell permeability : Assess via parallel artificial membrane permeability assays (PAMPA) .
  • Protein binding : Measure free drug concentration using equilibrium dialysis .
  • Solubility limitations : Use kinetic solubility assays in PBS or culture media . Follow-up studies may include structural modifications (e.g., adding polar groups) to improve pharmacokinetics .

Q. What computational strategies model binding interactions between this compound derivatives and fungal DHFR?

  • Docking protocols : Surflex-Dock in Sybyl aligns ligands to a "protomol" generated from the active site, scoring poses based on hydrophobic, polar, and entropic terms .
  • Flexible receptor modeling : MD simulations (AMBER99) allow side-chain mobility in residues within 3.5 Å of the ligand, improving pose accuracy to 72% vs. rigid docking (17%) .
  • Constraint-based refinement : Hydrogen bonds (e.g., Glu32 to diaminopyrimidine core) are preserved via distance restraints during MD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.